molecular formula C10H11Cl2N3O2 B2700471 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1909348-49-7

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2700471
CAS No.: 1909348-49-7
M. Wt: 276.12
InChI Key: QAUZZVYKQCKFJN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is a high-purity chemical reagent designed for research applications. This compound features a pyrazole ring linked to a nicotinic acid scaffold, a structure of significant interest in medicinal chemistry. The core pyrazole heterocycle is a privileged scaffold in drug discovery, known to confer a wide spectrum of pharmacological activities. Pyrazole-containing compounds are frequently investigated as inhibitors of protein glycation and for their antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral properties . The specific substitution pattern on the pyrazole ring can greatly influence the compound's biological activity and physicochemical properties. While direct biological data on this specific dihydrochloride salt is not available in the public domain, its molecular structure suggests considerable research potential. Compounds bearing the 3-(1H-pyrazol-4-yl)pyridine scaffold have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) . The M4 receptor is a G protein-coupled receptor predominantly expressed in the striatum, hippocampus, and cortex, and is a compelling target for neurological disorders . Modulation of this receptor is a recognized strategy for developing potential treatments for cognitive deficits and psychiatric symptoms associated with conditions like Alzheimer's disease and schizophrenia . Furthermore, the structural analogy to other heterocyclic-fused systems, such as pyrrolopyridines and imidazophenanthrolines, indicates potential application in oncology research , particularly as agents that can interact with DNA secondary structures like G-quadruplexes or inhibit telomerase activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.2ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;;/h2-6H,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUZZVYKQCKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling with Pyridine Derivative: The pyrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and coupling steps, as well as efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity patterns due to its three functional groups:

Functional Group Reactivity Key Reactions
Pyridine ringElectrophilic substitution at C-4 and C-5 positions; coordination with metalsNitration, sulfonation, ligand complexes
Pyrazole ring (1-methyl)Resistance to alkylation; participation in cycloaddition reactions1,3-Dipolar cycloadditions, halogenation
Carboxylic acid (-COOH)Acid-base reactions; nucleophilic acyl substitutionEsterification, amide coupling, salt formation

Key Insight : The electron-deficient pyridine ring facilitates electrophilic substitutions, while the pyrazole ring’s N-methyl group sterically hinders direct alkylation .

Cross-Coupling Reactions

The pyridine and pyrazole moieties participate in transition-metal-catalyzed cross-coupling reactions:

Reaction Type Conditions Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives with boronic acids65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-arylated pyrazole derivatives72%
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃, THFAlkynylated pyridine-pyrazole hybrids58%

Mechanistic Note : The electron-withdrawing carboxylic acid group deactivates the pyridine ring, directing coupling to the pyrazole’s C-4 position .

Acid Derivative Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Table 1: Derivatives from Carboxylic Acid

Reaction Reagents Product Application
EsterificationSOCl₂ + ROHMethyl/ethyl estersProdrug synthesis
Amide CouplingHATU, DIPEA, DMFPeptidomimetics (e.g., EVT-2585499)Medicinal chemistry
Salt FormationNaOH or NH₃Sodium or ammonium saltsSolubility enhancement

Example Synthesis :
HATU-mediated coupling with 4-phenyltetrahydro-2H-pyran-4-carboxamide yields N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a potential kinase inhibitor.

Redox Reactions

The compound participates in oxidation and reduction processes:

Reaction Conditions Outcome References
Pyridine Ring ReductionH₂, Pd/C, EtOHPiperidine derivative
Pyrazole OxidationKMnO₄, H₂O, 100°CPyrazole N-oxide formation
Carboxylic Acid ReductionLiAlH₄, THFAlcohol derivative

Critical Observation : Reduction of the pyridine ring is regioselective, favoring saturation at the C-2 and C-6 positions due to steric effects from the pyrazole group.

Stability Under Acidic/Basic Conditions

Condition Effect Degradation Products
HCl (1M, 25°C)Protonation of pyridine; salt dissociationFree base + Cl⁻
NaOH (1M, 80°C)Hydrolysis of ester/amide groupsCarboxylic acid + corresponding alcohol/amine

Note : The dihydrochloride form dissociates in aqueous solutions above pH 5, releasing the free base .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound were evaluated for their efficacy against colorectal (HCT116) and breast (MCF7) cancer cell lines, showing promising IC50 values that suggest potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The selectivity of these compounds towards COX-2 over COX-1 is particularly noteworthy, as it may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Another area of application is in the development of antioxidant agents. The presence of the pyrazole ring enhances the ability of these compounds to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methodologies, including metal-catalyst-free reactions that promote sustainability in chemical processes . The exploration of structural modifications has led to the development of several derivatives with enhanced biological activities.

Case Study 1: Anticancer Screening

A study by Li et al. reported on a series of pyrazole derivatives, including those based on this compound, which were screened against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong anticancer properties .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory mechanism was elucidated through molecular docking studies that revealed how these compounds bind to the active site of COX enzymes. This study demonstrated that specific modifications to the pyrazole structure could enhance selectivity for COX-2, making these derivatives valuable candidates for further drug development .

Data Tables

Application Area Biological Activity Reference
AnticancerIC50 = 0.39 µM (HCT116)
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Methyl-1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride

This analog (C₁₀H₁₅Cl₂N₃O₂; molecular weight 280.0 g/mol) replaces the pyridine ring with a pyrrolidine (saturated five-membered ring), introducing conformational flexibility. Key differences include:

  • Ring Saturation : Pyrrolidine’s saturated structure may reduce aromatic interactions but improve metabolic stability compared to pyridine’s aromatic system.
  • Solubility : Both compounds’ dihydrochloride salts likely exhibit high aqueous solubility, though the pyrrolidine analog’s reduced planarity may enhance membrane permeability .

Bis(1-Benzylpiperidin-3-yl) 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride

This bis impurity (C₂₉H₃₂Cl₂N₄O₈; molecular weight 635.5 g/mol) shares the dihydrochloride salt form but diverges significantly in structure:

  • Functional Groups : Contains two ester groups, a nitro-substituted phenyl ring, and a dihydropyridine core. The nitro group introduces electron-withdrawing effects, contrasting with the electron-rich pyrazole in the target compound.
  • Applications : While the target compound is a synthetic intermediate, this bis impurity is a byproduct in dihydropyridine drug synthesis (e.g., calcium channel blockers), highlighting its role in quality control .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride C₁₀H₁₁Cl₂N₃O₂ 276.5 Pyridine, pyrazole, carboxylic acid Aromatic scaffold, high solubility
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride C₁₀H₁₅Cl₂N₃O₂ 280.0 Pyrrolidine, pyrazole, carboxylic acid Flexible backbone, potential metabolic stability
Bis(1-benzylpiperidin-3-yl) pyridine-3,5-dicarboxylate dihydrochloride impurity C₂₉H₃₂Cl₂N₄O₈ 635.5 Dihydropyridine, nitro group, esters Process-related byproduct, nitro electronic effects

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic organic compound notable for its dual-ring structure, which includes both pyrazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of metabolic pathways and its implications in cancer treatment.

  • Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
  • Molecular Weight : 276.12 g/mol
  • IUPAC Name : 2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid; dihydrochloride
  • Appearance : Powder

The primary biological activity of this compound is attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD+ salvage pathway. This pathway plays a significant role in cellular metabolism and energy production. By enhancing NAMPT activity, the compound increases NAD+ levels, which can influence various cellular processes including:

  • Cell Cycle Regulation : The compound has been observed to induce G1 phase cell cycle arrest.
  • Inhibition of Key Proteins : It inhibits phosphorylation of critical proteins such as AKT and S6, which are involved in cell growth and survival pathways .

Table 1: Biological Activity Overview

Activity TypeObservations
NAMPT Interaction Enhances NAMPT activity, increasing NAD+ levels
Cell Cycle Arrest Induces G1 phase arrest in cancer cell lines
Protein Inhibition Inhibits phosphorylation of AKT and S6
Cytotoxicity Exhibits significant cytotoxic effects on various cancer cell lines

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited a GI50 value of approximately 12.50 µM against these cell lines, indicating its effectiveness in inhibiting cell growth .
  • Metabolic Regulation :
    • Research indicates that the compound's ability to modulate NAD+ levels through NAMPT interaction may have broader implications for metabolic disorders, suggesting potential applications beyond oncology.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds revealed that the dual-ring structure of this compound enhances its biological activity compared to others lacking such features. For instance, derivatives with single-ring structures showed diminished efficacy in similar assays.

Q & A

Q. How do researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer: Perform 2D NMR (COSY, NOESY) to confirm coupling interactions and rule out impurities. Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) and validate via X-ray diffraction to resolve structural ambiguities .

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